molecular formula C17H14FNO4 B2445057 4-[(2-fluorophenyl)methyl]-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid CAS No. 1707402-24-1

4-[(2-fluorophenyl)methyl]-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid

Cat. No. B2445057
M. Wt: 315.3
InChI Key: JGRLFSAKSQUSRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(2-fluorophenyl)methyl]-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid is a useful research compound. Its molecular formula is C17H14FNO4 and its molecular weight is 315.3. The purity is usually 95%.
BenchChem offers high-quality 4-[(2-fluorophenyl)methyl]-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[(2-fluorophenyl)methyl]-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural Analysis and Crystallography

One aspect of scientific research involving this compound focuses on its structural analysis. For example, studies have examined compounds like marbofloxacin, which share a similar structural motif, particularly in their crystallography. These studies provide insights into the molecular conformation, hydrogen bonding, and crystal packing, which are essential for understanding the compound's chemical behavior and potential applications in material science and molecular engineering. The detailed structural analysis of marbofloxacin, including its coplanar carbonyl and carboxyl groups with the quinoline ring and the conformation of its piperazine and oxadiazinane rings, offers valuable information for the development of similar compounds (Jin Shen et al., 2012).

Synthetic Methodologies

Research on synthetic methodologies is crucial for developing efficient routes to produce this compound and its derivatives. Studies have described various synthetic approaches, such as the efficient synthesis of related NK(1) receptor antagonists through novel crystallization-induced diastereoselective transformations. This synthesis route highlights the potential for creating similar complex molecules through innovative synthetic strategies, offering a pathway to develop pharmacologically active compounds with enhanced efficacy and selectivity (K. Brands et al., 2003).

Another notable synthetic approach involves the transition-metal-free oxyfluorination of olefinic amides, leading to the synthesis of fluorinated 4H-3,1-benzoxazines and iminoisobenzofurans. This method demonstrates the compound's role in facilitating the synthesis of fluorinated heterocycles, underscoring its importance in organic synthesis and the development of new materials and medicinal compounds (Jing-Feng Zhao et al., 2015).

properties

IUPAC Name

4-[(2-fluorophenyl)methyl]-2-methyl-3-oxo-1,4-benzoxazine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FNO4/c1-17(16(21)22)15(20)19(10-11-6-2-3-7-12(11)18)13-8-4-5-9-14(13)23-17/h2-9H,10H2,1H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGRLFSAKSQUSRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)N(C2=CC=CC=C2O1)CC3=CC=CC=C3F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(2-fluorophenyl)methyl]-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.